BenchChemオンラインストアへようこそ!

6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one

MAO-B inhibition Structure-activity relationships CNS drug discovery

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 1239768-83-2) is a saturated dihydroquinolin-2-one featuring both a C6 hydroxy and a C8 methyl substituent on the 3,4-dihydro-2(1H)-quinolinone core. This compound belongs to a class of heterocycles widely employed as intermediates in drug discovery, particularly for targets such as monoamine oxidases (MAO) and retinoid-related receptors.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 1239768-83-2
Cat. No. B2400290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one
CAS1239768-83-2
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)CC2)O
InChIInChI=1S/C10H11NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h4-5,12H,2-3H2,1H3,(H,11,13)
InChIKeyKNEMDRZCNPEHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 1239768-83-2): A Dual-Substituted Saturated Quinolinone Scaffold for Derivative Synthesis


6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 1239768-83-2) is a saturated dihydroquinolin-2-one featuring both a C6 hydroxy and a C8 methyl substituent on the 3,4-dihydro-2(1H)-quinolinone core. This compound belongs to a class of heterocycles widely employed as intermediates in drug discovery, particularly for targets such as monoamine oxidases (MAO) and retinoid-related receptors [1]. Its specific substitution pattern differentiates it from the monofunctional 8-methyl (CAS 20151-47-7) and 6-hydroxy (CAS 54197-66-9) analogs, as well as from the fully aromatic 6-hydroxy-8-methylquinolin-2(1H)-one (CAS 143268-86-4), offering a unique combination of hydrogen-bonding capability and steric bulk at position 8 for scaffold optimization.

Why a Simple 3,4-Dihydroquinolin-2(1H)-one Scaffold Cannot Substitute for the C6-Hydroxy-C8-Methyl Combination


Simple substitution of a generic 3,4-dihydroquinolin-2(1H)-one scaffold for 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is not scientifically valid without new structure-activity data. The C7 position is the preferred vector for attaching bulky benzyloxy groups to achieve potent MAO-B inhibition (e.g., IC₅₀ of 2.9 nM for a C7-substituted derivative), while C6 substitution in the same series yields significantly lower potency [1]. The presence of the C8 methyl group introduces additional steric constraints near the lactam NH₃ a factor known to alter hydrogen-bonding networks in dihydroquinolinone-based retinoid X receptor (RXR) agonists [2]. Furthermore, the saturated 3,4-dihydro ring reduces aromaticity compared to the fully oxidized quinolin-2-one, which can affect metabolic stability and CYP inhibition profiles, as demonstrated for related dihydroquinolinone analogs in human liver microsome assays [3]. These structure-function relationships make interchangeability among in-class compounds impossible without re-validation.

Quantifiable Differentiation of 6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one from Its Closest Analogs


Dual C6-Hydroxy/C8-Methyl Substitution Eliminates C7-Benzyloxy-Dependent MAO-B Potency: A Structural Alert for CNS Programs

In a systematic SAR study of 3,4-dihydro-2(1H)-quinolinone derivatives against recombinant human MAO-A and MAO-B, C6 substitution (hydroxy or methoxy) universally produced IC₅₀ values >100 µM, whereas moving the same substituent to C7 yielded nanomolar inhibitors. The most potent compound, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieved an IC₅₀ of 2.9 nM against MAO-B with 2750-fold selectivity over MAO-A [1]. The target compound, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one, locks the hydroxy group at the disfavored C6 position and adds a C8 methyl, making it structurally incapable of achieving the picomolar-to-nanomolar MAO-B activity seen for C7-substituted analogs. This positions the target compound as a negative control or selectivity tool rather than a potent MAO-B ligand.

MAO-B inhibition Structure-activity relationships CNS drug discovery

The C8 Methyl Substituent Increases LogP by ~0.5 Units Compared to the Des-Methyl Analog, Enhancing Passive Membrane Permeability

Computed partition coefficients (XLogP3) for the target compound and its des-methyl analog demonstrate a significant lipophilicity shift attributable to the C8 methyl group. The target compound (6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one) has an XLogP3 of 1.1, while 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 54197-66-9) has an XLogP3 of 0.6 [1]. This 0.5-unit increase is known from medicinal chemistry benchmarks to predict approximately a 3-fold enhancement in passive membrane permeability [2]. The difference is further corroborated by topological polar surface area (TPSA) equivalence (49.3 Ų for both), indicating that the increased lipophilicity arises from the additional methyl group without introducing new polar surface area.

Lipophilicity ADME optimization Parallel artificial membrane permeability assay (PAMPA)

Saturated 3,4-Dihydro Ring Distinguishes This Scaffold from Aromatic 6-Hydroxy-8-methylquinolin-2(1H)-one in CYP Inhibition Liability

Structure–activity data for dihydroquinolin-2-one compounds in CYP inhibition assays reveal a class-level trend: the saturated 3,4-dihydro ring reduces CYP3A4/5 inhibitory potential relative to planar aromatic quinolin-2-one scaffolds. For representative compounds with IC₅₀ values measured in human liver microsomes, dihydroquinolinones exhibit IC₅₀ values typically in the 5.5–20 µM range for CYP3A4/5, whereas fully aromatic 2-quinolinones of comparable size (e.g., 6-hydroxy-8-methylquinolin-2(1H)-one, CAS 143268-86-4) are predicted, based on their higher planarity and π-stacking potential, to bind CYP active sites with higher affinity [1]. The target compound benefits from both the saturated ring (lower CYP inhibition risk) and the electron-donating C6-hydroxy/C8-methyl combination, which may further modulate oxidative metabolism at the C6 position [2].

Cytochrome P450 inhibition Metabolic stability Scaffold selection

Ortho-Methyl Effect: The C8 Methyl Group Directs Regioselective Electrophilic Substitution Reactions Away from C7 Toward C5, a Known Synthetic Handle

NMR-based mechanistic studies on the AlCl₃-catalyzed Friedel–Crafts cyclization of ortho-methyl-substituted β-chloropropionanilides to 3,4-dihydroquinolin-2(1H)-ones established that the C8 methyl group directs electrophilic attack to the unsubstituted C5 position rather than C7, via a 1,2-methyl shift mechanism [1]. This regiochemical bias means that the target compound, 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one, has a predictable and unique site for further functionalization at C5, whereas the des-methyl analog (6-hydroxy-3,4-dihydroquinolin-2(1H)-one) has both C5 and C8 available for reaction, leading to potential regioisomeric mixtures. This regioselectivity has practical consequences for chemical procurement, as the target compound can serve as a single-isomer intermediate for C5-derivatized libraries, avoiding costly separation of regioisomers.

Regioselective functionalization Synthetic chemistry Late-stage diversification

Optimal Application Scenarios for 6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one Based on Its Differentiating Properties


Negative Control Scaffold for C7-Benzyloxy-Dependent MAO-B Inhibitor Programs

The C6-hydroxy substitution pattern, which is disfavored for MAO-B inhibition, makes this compound an ideal negative control or selectivity probe in SAR studies aimed at optimizing C7-benzyloxy-substituted dihydroquinolinone MAO-B inhibitors. The >100 µM IC₅₀ predicted for this scaffold contrasts sharply with the 2.9 nM potency of 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, as documented by Meiring et al. [1]. Procure this compound when a matched molecular pair (MMP) with C6 vs. C7 substitution is needed to validate target engagement specificity.

CNS-Penetrant Lead Optimization Where Moderate Lipophilicity Is Required

With an XLogP3 of 1.1 and a TPSA of 49.3 Ų, this compound sits within the optimal CNS drug-like space defined by Wager et al. (CNS MPO score ≥4). For programs targeting intracellular or CNS receptors where a small increase in permeability over the des-methyl analog (ΔLogP = +0.5) is desired without sacrificing hydrogen-bonding capacity, this scaffold provides a calculable advantage [2][3].

Metabolically Stable Quinolinone Core with Reduced CYP3A4/5 Inhibition Risk

Programs requiring a quinolinone core that minimizes CYP inhibition to avoid drug-drug interaction (DDI) liabilities should prefer this saturated dihydroquinolinone scaffold over planar aromatic alternatives. The 3,4-dihydro ring reduces π-stacking interactions with CYP heme iron, translating to CYP3A4/5 IC₅₀ values typically in the 5–20 µM range for the class [1]. The C6-hydroxy group also provides a metabolic soft spot for phase II conjugation, potentially enhancing clearance predictability [2].

Regioselective Diversification at the C5 Position via Electrophilic Substitution

The C8 methyl group directs electrophilic substitution to the C5 position as the major site, eliminating the possibility of C7- or C8-substituted regioisomers. This regiochemical control, grounded in mechanistic NMR studies by Fuller et al. (1992) on the Friedel–Crafts cyclization of ortho-methyl anilides [1], makes this compound valuable as a single-isomer building block for generating C5-functionalized libraries (e.g., halides, nitro, acyl). Procurement of this specific analog avoids costly regioisomer separation steps that would be required with the des-methyl version.

Quote Request

Request a Quote for 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.